3-Amino-5-hydroxybenzoic acid

Overview

Description

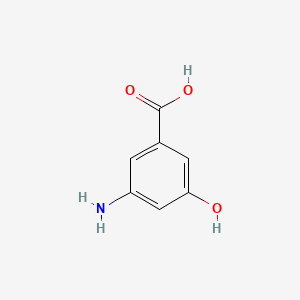

3-Amino-5-hydroxybenzoic acid is an organic compound with the molecular formula C7H7NO3. It is a derivative of benzoic acid, characterized by the presence of an amino group at the third position and a hydroxyl group at the fifth position on the benzene ring. This compound is a biosynthetic precursor of the mC7N unit found in various antibiotics, including ansamycin and mitomycin .

Mechanism of Action

Target of Action

3-Amino-5-hydroxybenzoic acid (AHBA) is a key intermediate in the biosynthesis of ansamycin and mitomycin antibiotics . It is synthesized in bacteria such as Amycolatopsis mediterranei and Streptomyces . The primary targets of AHBA are the enzymes involved in the biosynthesis of these antibiotics .

Mode of Action

AHBA interacts with its targets through a series of biochemical reactions known as the aminoshikimate pathway . In this pathway, genes for kanosamine formation are recruited to provide a nitrogenous precursor. Kanosamine is then phosphorylated and converted into 1-deoxy-1-imino-erythrose 4-phosphate, the substrate for the formation of aminoDAHP . This is further converted via 5-deoxy-5-aminodehydroquinic acid and 5-deoxy-5-aminodehydroshikimic acid into AHBA .

Biochemical Pathways

The aminoshikimate pathway is the primary biochemical pathway affected by AHBA . This pathway is involved in the synthesis of ansamycins and mitomycins antibiotics, compounds with important antimicrobial and anticancer activities . The key intermediate AHBA serves as a scaffold molecule to synthesize diverse ansamycins and mitomycins .

Result of Action

The result of AHBA’s action is the synthesis of ansamycins and mitomycins antibiotics . These antibiotics have important antimicrobial and anticancer activities . The AHBA synthase gene also serves as a useful tool in the genetic screening for new ansamycins and other AHBA-derived natural products .

Action Environment

The action of AHBA is influenced by the bacterial environment in which it is synthesized . Factors such as the presence of specific enzymes, the availability of precursors, and the metabolic state of the bacteria can influence the synthesis of AHBA and, consequently, the production of ansamycins and mitomycins antibiotics .

Biochemical Analysis

Biochemical Properties

3-Amino-5-hydroxybenzoic acid plays a crucial role in the biosynthesis of ansamycin antibiotics through the aminoshikimate pathway . It interacts with several enzymes, including AHBA synthase, which catalyzes the final step in its biosynthesis . This enzyme, in a complex with oxidoreductase RifL, catalyzes the transamination of UDP-3-keto-D-glucose . Additionally, this compound interacts with common cellular enzymes that convert kanosamine into 1-deoxy-1-imino-erythrose 4-phosphate, which is further converted into aminoDAHP and subsequently into this compound .

Cellular Effects

This compound influences various cellular processes, particularly in bacteria such as Amycolatopsis mediterranei and Streptomyces . It serves as a precursor for synthesizing the mC7N units, which are characteristic structural components of ansamycins and mitomycins antibiotics . These antibiotics exhibit significant antimicrobial and anticancer activities, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the aminoshikimate pathway . The pathway involves the conversion of kanosamine into 1-deoxy-1-imino-erythrose 4-phosphate, which is then converted into aminoDAHP and subsequently into this compound . The pyridoxal phosphate enzyme AHBA synthase catalyzes the final reaction in this pathway, aromatizing 5-deoxy-5-aminodehydroshikimic acid . This compound also interacts with oxidoreductase RifL, catalyzing the transamination of UDP-3-keto-D-glucose .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound have been studied extensively . The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . These studies indicate that this compound maintains its biochemical activity over time, with minimal degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound exhibits significant antimicrobial and anticancer activities without adverse effects . At higher doses, toxic effects have been observed, including cellular toxicity and adverse impacts on organ function . These threshold effects highlight the importance of dosage regulation in therapeutic applications .

Metabolic Pathways

This compound is involved in the aminoshikimate pathway, a variant of the shikimate pathway present in some bacteria . This pathway recruits carbon flux from central carbon metabolism pathways through phosphoenolpyruvate and erythrose 4-phosphate, leading to the synthesis of 3-deoxy-D-arabinoheptulosonate-7-phosphate, the initial substrate of the pathway . The final product, this compound, serves as a precursor for various antibiotics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, enhancing its biochemical activity . The compound’s transport mechanisms ensure its availability for biosynthetic processes and therapeutic applications .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . Targeting signals and post-translational modifications direct the compound to these compartments, ensuring its proper function . The subcellular localization of this compound is crucial for its role in the biosynthesis of antibiotics and other biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5-hydroxybenzoic acid typically involves the aminoshikimate pathway. In this pathway, kanosamine is phosphorylated and converted by cellular enzymes into 1-deoxy-1-imino-erythrose 4-phosphate. This intermediate is then transformed through a series of reactions involving 5-deoxy-5-aminodehydroquinic acid and 5-deoxy-5-aminodehydroshikimic acid to yield this compound .

Industrial Production Methods: Industrial production of this compound often leverages microbial fermentation processes. Bacteria such as Amycolatopsis mediterranei and Streptomyces are engineered to overproduce the compound by optimizing the expression of genes involved in the aminoshikimate pathway .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-hydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The amino group can be reduced to form amines.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve acidic or basic catalysts to facilitate the reaction.

Major Products:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-Amino-5-hydroxybenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

- 3-Amino-4-hydroxybenzoic acid

- 2-Amino-5-hydroxybenzoic acid

- 4-Amino-3-hydroxybenzoic acid

Comparison: 3-Amino-5-hydroxybenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to its analogs, it is particularly significant in the biosynthesis of ansamycin and mitomycin antibiotics, highlighting its importance in medicinal chemistry .

Properties

IUPAC Name |

3-amino-5-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEJHSFTZVMSJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20226947 | |

| Record name | 3-Amino-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76045-71-1 | |

| Record name | 3-Amino-5-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76045-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076045711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-5-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Amino-5-hydroxybenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJU6MLE7KP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-Amino-5-hydroxybenzoic acid (AHBA) in natural product biosynthesis?

A1: AHBA is a key building block in the biosynthesis of ansamycin and mitomycin antibiotics. [, ] It serves as the starter unit for the assembly of the polyketide backbone in these compounds. [, , ]

Q2: How is AHBA biosynthesized?

A2: AHBA is produced through a unique branch of the shikimate pathway. [, , ] This pathway diverges from the traditional shikimate pathway at the point of 3-deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP) formation. [] The nitrogen atom incorporated into the aminoshikimate pathway, ultimately leading to AHBA, originates from kanosamine. [, ]

Q3: What is the role of kanosamine in AHBA biosynthesis?

A3: Kanosamine and its 6-phosphate are specific intermediates in AHBA formation. [] RifN, an enzyme from the rifamycin biosynthetic gene cluster, has been identified as a specific kanosamine 6-kinase, converting kanosamine to kanosamine 6-phosphate. [] This suggests a pathway where UDP-D-glucose is converted to kanosamine, which is subsequently phosphorylated and incorporated into the aminoshikimate pathway. []

Q4: What are the key intermediates in the biosynthesis of AHBA from kanosamine 6-phosphate?

A4: Kanosamine 6-phosphate is converted to 3-amino-3-deoxy-D-fructose 6-phosphate. [] This metabolite acts as a sequestered form of 1-deoxy-1-imino-d-erythrose 4-phosphate, which is released upon a transketolase-catalyzed reaction with d-ribose 5-phosphate. [] Subsequent enzymatic steps lead to the formation of 4-amino-3,4-dideoxy-d-arabino-heptulosonic acid 7-phosphate (aminoDAHP), the first committed intermediate of the aminoshikimate pathway. [] Finally, 5-deoxy-5-amino-3-dehydroquinic acid (aminoDHQ) and 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS) are converted into AHBA by the enzymatic activity of AHBA synthase. []

Q5: What is AHBA synthase and what is its function?

A5: AHBA synthase is the terminal enzyme in the biosynthesis of AHBA. [] It catalyzes the aromatization of 5-deoxy-5-amino-3-dehydroshikimic acid to form AHBA. [] This enzyme is a dimer, requires pyridoxal 5'-phosphate (PLP) as a cofactor, and its structure has been elucidated using X-ray crystallography. [, ]

Q6: Can the AHBA biosynthetic pathway be manipulated for the production of novel compounds?

A6: Yes, genetic manipulation of the AHBA biosynthetic pathway has been achieved. For instance, researchers have successfully expressed the AHBA biosynthetic genes in E. coli, paving the way for engineered biosynthesis of AHBA and related compounds. []

Q7: What are ansamycins and mitomycins?

A7: Ansamycins and mitomycins are important classes of antibiotics known for their potent biological activities. [, , ] Ansamycins include compounds like rifamycin (antibacterial), ansamitocin (antitumor), and geldanamycin (antitumor). [, , , , , , ] Mitomycins, such as mitomycin C, exhibit antitumor activity. []

Q8: How is AHBA incorporated into ansamycins?

A8: AHBA serves as the starter unit for the assembly of the polyketide chain that forms the backbone of ansamycins. [, , , , ]

Q9: What is the role of the amide synthase in ansamycin biosynthesis?

A9: After the polyketide chain is assembled, an amide synthase catalyzes the macrolactamization step, forming the characteristic macrocyclic structure of ansamycins. [] This enzyme exhibits a degree of substrate flexibility, as demonstrated by the acceptance of modified seco-proansamitocin analogs in mutasynthesis experiments. []

Q10: Can the structure of ansamycins be modified by altering the AHBA starter unit?

A10: Yes, modifying the AHBA structure can lead to the biosynthesis of novel ansamycin analogs. This strategy, known as mutasynthesis, involves feeding AHBA analogs to mutant strains of antibiotic-producing organisms that are blocked in AHBA biosynthesis. [, , , ]

Q11: What are some examples of ansamycin analogs produced by mutasynthesis?

A11: Several examples include: * Incorporation of 4-chloro, 6-chloro, N-methyl, and O-methyl analogs of AHBA into the ansamycin actamycin. []* Production of novel geldanamycin derivatives by feeding modified benzoic acid analogs to AHBA synthase-inactivated mutants. []* Formation of 20-membered macrolactones by feeding 3-amino-5-hydroxymethylbenzoic acid to a blocked mutant of Streptomyces hygroscopicus (geldanamycin producer). []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,14-dimethyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B1204523.png)